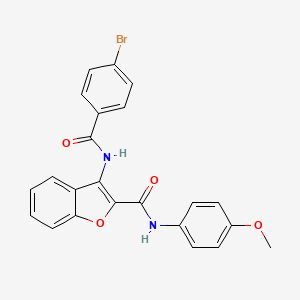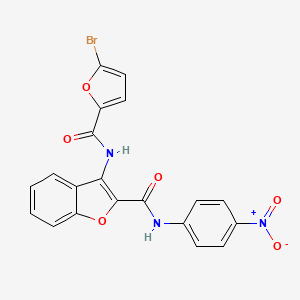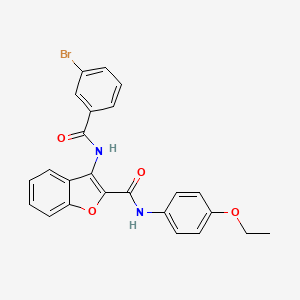
3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
Overview
Description
3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is an organic compound belonging to the benzofuran carboxamides, featuring a complex structure with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps:
Step 1: Formation of 3-(3-bromobenzamido)benzofuran via amide bond formation between 3-bromobenzoic acid and benzofuranamine under coupling conditions.
Step 2: Reaction of the intermediate with 4-ethoxyaniline to form the final product.
Industrial Production Methods: In an industrial setting, scale-up synthesis might involve optimization of reaction conditions, such as temperature control, catalyst selection, and solvent use, to maximize yield and minimize cost and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions affecting the benzofuran ring or the ethoxy group, leading to various oxidized derivatives.
Reduction: The amido or carboxamide groups can be reduced under appropriate conditions to yield different functionalized products.
Substitution: The bromine atom can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminium hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of bases or catalysts.
Major Products: The products will depend on the reaction pathway, e.g., hydroxylated derivatives from oxidation, reduced amides from reduction, or substituted benzofurans from nucleophilic substitution.
Chemistry:
Catalysis: As a ligand in catalysis for organic transformations.
Material Science: Used in the design of novel organic materials for electronic applications.
Biology:
Bioactive Studies: Investigating its potential as a bioactive compound with therapeutic effects.
Medicine:
Drug Design: Exploring its structure for drug development due to its potential binding with biological targets.
Industry:
Polymer Synthesis: Application in producing high-performance polymers with specific chemical properties.
Mechanism of Action
The compound’s mechanism of action involves interaction with various molecular targets:
Binding: The functional groups facilitate binding with enzymes or receptors.
Pathways: It may influence biochemical pathways by modulating specific proteins or receptors.
Comparison:
Compared to other benzofuran carboxamides, it offers unique reactivity due to the bromine and ethoxy substituents.
Enhanced versatility in chemical reactions compared to simpler analogs.
Comparison with Similar Compounds
3-(3-Chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
3-(3-Bromobenzamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide
3-(3-Bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-acetamide
This article highlights the fundamental aspects of 3-(3-bromobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide, its preparation, reactions, applications, mechanism of action, and how it compares to similar compounds.
Properties
IUPAC Name |
3-[(3-bromobenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O4/c1-2-30-18-12-10-17(11-13-18)26-24(29)22-21(19-8-3-4-9-20(19)31-22)27-23(28)15-6-5-7-16(25)14-15/h3-14H,2H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPZEWBGMSOYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


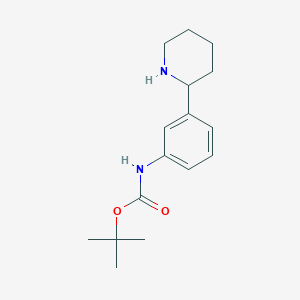

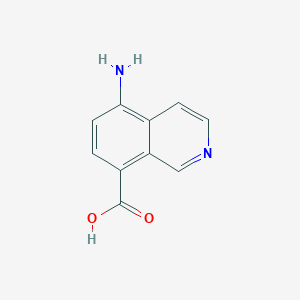
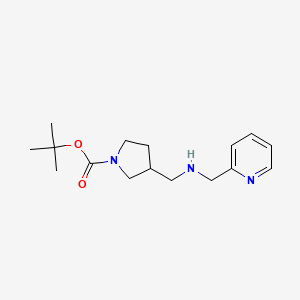
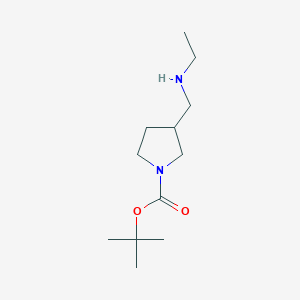

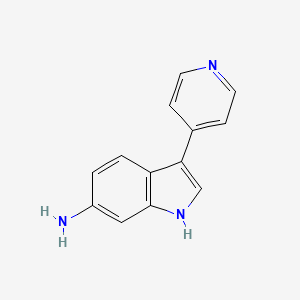
![tert-butyl 4-[(E)-hydrazinylidenemethyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B3295411.png)
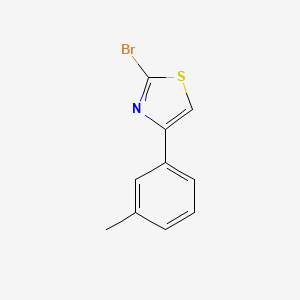
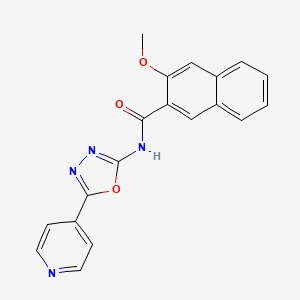
![6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3295437.png)
